molecular formula C9H9FN2O4 B2439643 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 863604-64-2

3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B2439643
Key on ui cas rn: 863604-64-2
M. Wt: 228.179
InChI Key: HSCCKBPILZXRSV-UHFFFAOYSA-N
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Patent
US07563791B2

Procedure details

To a solution of CH2Cl2 (1L) was added 3-fluoro-4-nitrobenzoic acid (100 g, 540 mmol) and EDCI (155.3 g, 810 mmol) followed by NMM (178 mL, 1.62 mol) and N-methoxymethanamine hydrochloride (79.0 g, 810 mmol). The solution was allowed to stir under N2 at rt for 17 h. The reaction mixture was then diluted with 1N HCl (1 L), transferred to separatory funnel, and separated. The organic phase was washed with 1N NaOH (2×500 mL) and water (250 ML). All aqueous layers were back extracted with EtOAc (2×500 mL). The organic layers were combined, dried (MgSO4), filtered, and concentrated in vacuo. to afford 102.3 g of the above compound as a yellow solid (448 mmol, yield 83%). 1H-NMR (DMSO-d6) δ 8.22 to 8.18 (t, J=8.0 Hz, 1H), 7.79 to 7.76 (d, J=11.5 Hz, 1H), 7.60 to 7.58 (d, J=8.3 Hz, 1H), 3.56 (s, 3H), 3.28 (s, 3H); MS [M+H]+=229. 1; LCMS RT=2.27 min.
Name
Quantity
178 mL
Type
reactant
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
79 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
155.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5](O)=[O:6].CCN=C=NCCCN(C)C.CN1CCOCC1.Cl.[CH3:33][O:34][NH:35][CH3:36]>Cl.C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:5]([N:35]([O:34][CH3:33])[CH3:36])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
178 mL
Type
reactant
Smiles
CN1CCOCC1
Step Two
Name
N-methoxymethanamine hydrochloride
Quantity
79 g
Type
reactant
Smiles
Cl.CONC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
155.3 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir under N2 at rt for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred to separatory funnel
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed with 1N NaOH (2×500 mL) and water (250 ML)
EXTRACTION
Type
EXTRACTION
Details
All aqueous layers were back extracted with EtOAc (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 448 mmol
AMOUNT: MASS 102.3 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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